molecular formula C11H11Br2ClO2 B14000641 Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate CAS No. 35282-98-5

Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate

Cat. No.: B14000641
CAS No.: 35282-98-5
M. Wt: 370.46 g/mol
InChI Key: GXESVHOGRBTVJS-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate is an organic compound with the molecular formula C11H11Br2ClO2 This compound is characterized by the presence of bromine, chlorine, and ester functional groups, making it a versatile molecule in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate typically involves the bromination of ethyl 3-(2-chlorophenyl)propanoate. The reaction is carried out by treating ethyl 3-(2-chlorophenyl)propanoate with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-chlorophenyl)propanoate.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of ethyl 2,3-diamino-3-(2-chlorophenyl)propanoate or ethyl 2,3-dithio-3-(2-chlorophenyl)propanoate.

    Reduction: Formation of ethyl 3-(2-chlorophenyl)propanoate.

    Oxidation: Formation of 2,3-dibromo-3-(2-chlorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its reactivity and functional group diversity.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate involves its interaction with biological molecules through its reactive bromine and ester groups. These functional groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA, leading to inhibition or modification of their activity. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition in biochemical studies or DNA interaction in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate can be compared with other similar compounds, such as:

    Ethyl 2,3-dibromopropanoate: Lacks the chlorophenyl group, making it less versatile in certain applications.

    Ethyl 3-(2-chlorophenyl)propanoate: Lacks the bromine atoms, reducing its reactivity in substitution and oxidation reactions.

    2,3-Dibromo-3-(2-chlorophenyl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity properties compared to the ester.

The uniqueness of this compound lies in its combination of bromine, chlorine, and ester functional groups, which provide a wide range of reactivity and applications in various fields.

Properties

CAS No.

35282-98-5

Molecular Formula

C11H11Br2ClO2

Molecular Weight

370.46 g/mol

IUPAC Name

ethyl 2,3-dibromo-3-(2-chlorophenyl)propanoate

InChI

InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-5-3-4-6-8(7)14/h3-6,9-10H,2H2,1H3

InChI Key

GXESVHOGRBTVJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1Cl)Br)Br

Origin of Product

United States

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